Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-
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Overview
Description
Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-: is a heterocyclic compound with the molecular formula C13H17NO5 and a molecular weight of 267.27778 . This compound features an oxazolidine ring substituted with a 3,4,5-trimethoxybenzoyl group, making it a unique and interesting molecule in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazolidines typically involves the cyclization of amino alcohols with carbonyl compounds. For 3-(3,4,5-trimethoxybenzoyl)oxazolidine, the reaction between 3,4,5-trimethoxybenzoyl chloride and an appropriate amino alcohol under basic conditions is a common method . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxazolidines can undergo oxidation reactions, often leading to the formation of oxazolidinones.
Reduction: Reduction of oxazolidines can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like triethylamine
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: N-alkylated oxazolidines
Scientific Research Applications
Chemistry: 3-(3,4,5-trimethoxybenzoyl)oxazolidine is used as an intermediate in the synthesis of various biologically active compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: It may serve as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, oxazolidines are used as curing agents for epoxy resins and as intermediates in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxybenzoyl)oxazolidine is not fully understood. the trimethoxybenzoyl group is known to interact with various molecular targets, including enzymes and receptors . This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Oxazolidinones: These compounds are structurally related to oxazolidines and share similar chemical properties.
Spirooxazolidines: These compounds feature a spirocyclic structure and are known for their biological activities.
Polycyclic Oxazolidines: These compounds have multiple fused rings and are used in various chemical applications.
Uniqueness: 3-(3,4,5-trimethoxybenzoyl)oxazolidine is unique due to the presence of the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
38943-52-1 |
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Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1,3-oxazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H17NO5/c1-16-10-6-9(7-11(17-2)12(10)18-3)13(15)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
DTPIFOKFGUEOIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC2 |
Origin of Product |
United States |
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